molecular formula C14H13BrN2O2 B13999950 4-Bromo-n-(2-nitro-1-phenylethyl)aniline CAS No. 60016-56-0

4-Bromo-n-(2-nitro-1-phenylethyl)aniline

Cat. No.: B13999950
CAS No.: 60016-56-0
M. Wt: 321.17 g/mol
InChI Key: YLYUZXIYIHATHV-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-nitro-1-phenylethyl)aniline is a brominated aniline derivative featuring a nitro-substituted phenylethyl group. The bromine atom and nitro group confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions .

Properties

CAS No.

60016-56-0

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

4-bromo-N-(2-nitro-1-phenylethyl)aniline

InChI

InChI=1S/C14H13BrN2O2/c15-12-6-8-13(9-7-12)16-14(10-17(18)19)11-4-2-1-3-5-11/h1-9,14,16H,10H2

InChI Key

YLYUZXIYIHATHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n-(2-nitro-1-phenylethyl)aniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n-(2-nitro-1-phenylethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-n-(2-nitro-1-phenylethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-n-(2-nitro-1-phenylethyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-Bromo-N-(2-nitro-1-phenylethyl)aniline analogs, based on the provided evidence:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features Reference
4-Bromo-N-(2-nitrophenyl)benzamide Amide linkage; 2-nitro substituent 335.15 Not reported Soluble in acetonitrile Two molecules per asymmetric unit; compared to 4MNB (methoxy analog)
(E)-4-Bromo-N-(4-nitrobenzylidene)aniline Schiff base; nitrobenzylidene group 293.12 162–163 Insoluble in water, soluble in CHCl₃ Nitro group enhances electron-withdrawing effects; used in coordination chemistry
4-Bromo-N-[4-(diethylamino)benzylidene]aniline Schiff base; diethylamino group 307.14 Not reported Not reported Dihedral angle ~60° between benzene rings; robust hydrogen-bonding network
4-Bromo-N-(4-methoxybenzyl)aniline Methoxybenzyl group 292.18 Not reported Soluble in organic solvents Methoxy group improves solubility; used in Suzuki coupling reactions
4-Bromo-N-(4-nitrobenzyl)aniline Nitrobenzyl group 307.14 Not reported Insoluble in water Higher molecular weight than phenyl analog; potential sensor applications
2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline Fluoro substituents on both rings 298.12 Not reported Not reported Fluorine atoms enhance stability and alter electronic properties

Structural and Electronic Variations

  • Nitro Group Position : Compounds like (E)-4-bromo-N-(4-nitrobenzylidene)aniline and 4-bromo-N-(4-nitrophenyl)aniline demonstrate that the nitro group’s position (para vs. ortho) significantly impacts electronic effects. Para-nitro groups enhance electron withdrawal, stabilizing charge-transfer complexes, whereas ortho-nitro groups may induce steric hindrance.
  • Substituent Effects : Methoxy groups (e.g., 4-bromo-N-(4-methoxybenzyl)aniline ) increase solubility in polar organic solvents, while fluorine substituents (e.g., 2-bromo-4-fluoro-N-(4-fluorobenzyl)aniline ) improve thermal stability and alter dipole moments.

Crystallographic and Intermolecular Interactions

  • Dihedral Angles: In 4-bromo-N-[4-(diethylamino)benzylidene]aniline, dihedral angles of ~60° between aromatic rings suggest twisted conformations, influencing crystal packing and π-π stacking .
  • Hydrogen Bonding : N–H⋯Br and O–H⋯Br interactions in 4-bromo-2,6-dimethylanilinium bromide stabilize crystal lattices, a feature common in brominated anilines .

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